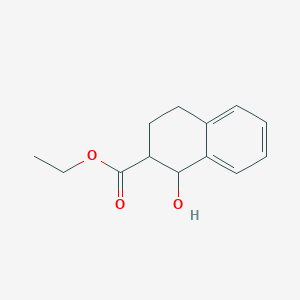

Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a β-hydroxyketone ester derivative of tetrahydronaphthalene. The hydroxy derivative is likely synthesized via enantioselective hydrogenation of the ketone group in the oxo analog, as demonstrated in catalytic asymmetric reductions achieving high enantiomeric excess (e.g., 96–99% ee) .

Industrial suppliers highlight its application in "healing drugs" and note its storage as a white powder under sealed, dry conditions .

Properties

IUPAC Name |

ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,11-12,14H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOKNTVDUOXHFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=CC=CC=C2C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the following steps:

Hydrogenation of Naphthalene: Naphthalene is hydrogenated in the presence of a catalyst, such as nickel, to produce 1,2,3,4-tetrahydronaphthalene.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active hydroxy compound, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Methyl 1-Oxo-1,2,3,4-Tetrahydronaphthalene-2-Carboxylate (CAS 53666-71-0)

- Structural Difference : Replacement of the ethyl ester with a methyl group.

- Synthesis : Prepared via literature methods analogous to the ethyl variant .

- Reactivity : In α-amination reactions, methyl esters exhibit lower enantioselectivity (13–36% ee) compared to ethyl esters, suggesting steric or electronic effects of the ester group influence catalytic outcomes .

- Physical Properties : Molecular weight 204.22 (vs. 218.25 for the ethyl analog) .

Ethyl 4-Oxo-1-Phenyl-1,2,3,4-Tetrahydronaphthalene-2-Carboxylate (CAS 7399-03-3)

Ethyl 2-Amino-1,2,3,4-Tetrahydronaphthalene-2-Carboxylate

- Structural Difference: Amino group replaces the hydroxy/oxo moiety.

- Relevance : Highlights the versatility of the tetrahydronaphthalene scaffold for introducing diverse functional groups. However, this compound is listed as discontinued in commercial catalogs .

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is synthesized in moderate yields (19% via PIFA-mediated transformations) , while its methyl analog is prepared using similar methods .

- Catalytic Performance : Transition-metal-catalyzed asymmetric hydrogenation of the ethyl oxo derivative achieves >95% ee, outperforming BINAP-based catalysts .

- Steric Effects: Methyl esters exhibit reduced enantioselectivity in organocatalyzed α-amination compared to ethyl esters, likely due to smaller ester groups offering less steric guidance .

Industrial and Commercial Considerations

- Purity and Availability : Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is available at 95–99% purity , while the hydroxy derivative is less commonly listed, suggesting niche applications.

- Cost and Scalability : Bulk pricing for the ethyl oxo compound is ~1g/RMB 5, with production capacities up to 100 metric tons/day .

Biological Activity

Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a compound of interest due to its potential biological activities. This article compiles diverse research findings and data regarding its biological effects, mechanisms of action, and therapeutic applications.

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

- CAS Number : 103986-79-4

Biological Activities

-

Antioxidant Properties :

This compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro. -

Anti-inflammatory Effects :

Research indicates that this compound may modulate inflammatory pathways. In animal models, it has been shown to reduce markers of inflammation, suggesting potential applications in treating inflammatory diseases. -

Neuroprotective Effects :

Preliminary studies have suggested that this compound may protect neuronal cells against apoptosis induced by oxidative stress. This neuroprotective effect could be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. -

Cardioprotective Effects :

Similar to other compounds within its chemical class, this compound has shown promise in cardioprotection. It appears to enhance mitochondrial function and reduce ischemic damage in myocardial tissues.

The biological activity of this compound is believed to involve several mechanisms:

- Mitochondrial Biogenesis : The compound may stimulate mitochondrial biogenesis through activation of key regulators involved in energy metabolism.

- Regulation of Apoptotic Pathways : By modulating the expression of pro-apoptotic and anti-apoptotic proteins, this compound can influence cell survival under stress conditions.

- Inhibition of Reactive Oxygen Species (ROS) : this compound can reduce ROS levels in cells, thereby mitigating oxidative damage.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical concentration compared to control groups.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Case Study 2: Neuroprotection in Animal Models

In a rodent model of induced oxidative stress, administration of this compound resulted in decreased neuronal cell death and improved cognitive function as assessed by behavioral tests.

Q & A

Q. Table 1: Key Synthetic Parameters for Ethyl Ester Derivatives

| Parameter | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification Catalyst | H2SO4 (conc., 0.1 eq) | 70–85 | |

| Solvent System | Ethanol, reflux | 75 | |

| Purification | Silica gel (pentane:EtOAc) | >95 | |

| Crystallization Solvent | Ethanol/water (9:1) | 90 |

Q. Table 2: Analytical Benchmarks for Structural Validation

| Technique | Critical Data Points | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl3) | δ 1.35 (t, J=7.1 Hz, CH3), 4.25 (q, J=7.1 Hz, OCH2) | |

| IR (KBr) | 1724 cm⁻¹ (C=O), 3400 cm⁻¹ (O–H) | |

| HRMS (ESI+) | m/z 245.1284 [M+Na]+ (calc: 245.1286) | |

| SCXRD | R-factor = 0.039, CCDC deposition number |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.